Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is a chemical compound with the molecular formula C15H12BrNO4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a benzoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Esterification: The formation of the ester group by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: Reactions involving the replacement of a leaving group by a nucleophile.
Reduction and Oxidation: Reduction of the nitro group to an amine and oxidation of the amine to a nitro group.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Tin(II) chloride or hydrogen gas with a catalyst.
Esterification: Methanol and an acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzoates, amines, and brominated aromatic compounds .
Scientific Research Applications
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific biological pathways, such as the Wnt/β-catenin signaling pathway.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as β-catenin. The compound binds to β-catenin, promoting its ubiquitination and subsequent proteasomal degradation. This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting the proliferation of Wnt-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate
- Methyl 4-(4-bromophenyl)benzoate
Uniqueness
Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both bromophenyl and sulfonyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
59256-27-8 |
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Molecular Formula |
C14H12BrNO4S |
Molecular Weight |
370.22 g/mol |
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H12BrNO4S/c1-20-14(17)10-3-2-4-12(9-10)16-21(18,19)13-7-5-11(15)6-8-13/h2-9,16H,1H3 |
InChI Key |
QDGNGOOYMIOWNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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